molecular formula C22H20O4 B4796115 diphenylmethyl 3,4-dimethoxybenzoate

diphenylmethyl 3,4-dimethoxybenzoate

Cat. No.: B4796115
M. Wt: 348.4 g/mol
InChI Key: HJMSBOCJTVURML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylmethyl 3,4-dimethoxybenzoate is a substituted benzoate ester featuring two methoxy groups at the 3- and 4-positions of the aromatic ring and a diphenylmethyl ester moiety. The 3,4-dimethoxy substitution pattern is notable for its electron-donating properties, which influence reactivity, solubility, and coordination behavior .

Properties

IUPAC Name

benzhydryl 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-19-14-13-18(15-20(19)25-2)22(23)26-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMSBOCJTVURML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • The 2,4-dimethoxy configuration enhances thermal stability in metal complexes due to favorable mesomeric and inductive effects, whereas 3,4-substitution may introduce steric hindrance or reduced resonance .
  • In biological contexts, the 3,4-dimethoxy group improves interactions with enzyme active sites, as seen in cholinesterase inhibition studies .

Substituent Type Effects: Methoxy vs. Nitro or Methyl Groups

Functional group modifications alter electronic properties and applications:

Compound Class Example Key Properties Reference
3,4-Dimethoxybenzoates (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate IC₅₀ = 12.3 µM (AChE inhibition); forms hydrogen bonds with catalytic residues
4-Nitrobenzoates (5-Formylfuran-2-yl) methyl 4-nitrobenzoate IC₅₀ = 18.7 µM (AChE inhibition); reduced electron-donating capacity
Methyl-Substituted 3,4-Dimethylphenyl benzoate Lower polarity; applications in polymer science (unlike methoxy derivatives)

Key Insights :

  • Methoxy groups enhance electron density and hydrogen-bonding capacity, critical for enzyme interactions .
  • Nitro groups reduce electron density, diminishing biological activity in comparative studies .

Pharmaceutical Derivatives: Ester Modifications

Ester group variations influence pharmacological activity:

Compound Structure Application/Activity Reference
Erlotinib Derivatives Ethyl 3,4-dimethoxybenzoate-based quinazolines Inhibits A549 lung cancer cells (comparable to erlotinib)
Flecainide Analog 4-[ethyl-(2-(4-methoxyphenyl)-1-methyl-ethyl)amino]butyl 3,4-dimethoxybenzoate Potential antiarrhythmic activity (structural similarity to flecainide)
Cholinesterase Inhibitor (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate IC₅₀ = 12.3 µM for AChE; superior to nitro analogs

Key Insights :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    diphenylmethyl 3,4-dimethoxybenzoate
    Reactant of Route 2
    Reactant of Route 2
    diphenylmethyl 3,4-dimethoxybenzoate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.